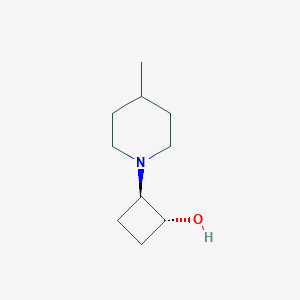
trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol
概要
説明
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol: is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by its unique structure, featuring a cyclobutanol ring substituted with a 4-methylpiperidin-1-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Core: : This can be achieved through the cyclization of appropriate precursors, such as diols or epoxides, under acidic or basic conditions.
Introduction of the 4-Methylpiperidin-1-yl Group: : This step often involves nucleophilic substitution reactions, where a suitable leaving group is replaced by the 4-methylpiperidin-1-yl moiety.
Industrial Production Methods
In an industrial setting, the compound is likely produced through optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Large-scale reactions may involve the use of continuous flow reactors and advanced purification techniques to ensure the production of high-purity this compound.
化学反応の分析
Types of Reactions
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid derivative.
Reduction: : Reducing the compound to form simpler derivatives.
Substitution: : Replacing the 4-methylpiperidin-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) compounds, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions often use strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: : Cyclobutanone, cyclobutanoic acid.
Reduction: : Cyclobutanol derivatives, simpler alcohols.
Substitution: : Derivatives with different substituents on the piperidine ring.
科学的研究の応用
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Studied for its pharmacological properties, such as its potential use in drug development.
Industry: : Employed in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is structurally similar to other compounds with piperidine and cyclobutanol moieties. Some similar compounds include:
Piperidine derivatives: : Compounds with various substituents on the piperidine ring.
Cyclobutanol derivatives: : Compounds with different functional groups attached to the cyclobutanol ring.
The uniqueness of this compound lies in its specific combination of the cyclobutanol and 4-methylpiperidin-1-yl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGXTJFIMVSBY-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















